molecular formula C27H28N4O3 B12386596 Cyp51/PD-L1-IN-4

Cyp51/PD-L1-IN-4

Cat. No.: B12386596
M. Wt: 456.5 g/mol
InChI Key: HCSILABHNVKAFW-SANMLTNESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyp51/PD-L1-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers and researchers. the general approach involves the use of organic synthesis techniques to construct the molecular framework of the compound .

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed due to proprietary reasons. The production process likely involves large-scale organic synthesis techniques, purification steps, and quality control measures to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Cyp51/PD-L1-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The specific conditions, such as temperature, pressure, and reaction time, depend on the desired chemical transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include modified versions of the original compound with altered chemical and biological properties .

Mechanism of Action

Cyp51/PD-L1-IN-4 exerts its effects by inhibiting both CYP51 and PD-L1. CYP51 is an enzyme involved in the biosynthesis of sterols, which are essential components of fungal cell membranes. By inhibiting CYP51, the compound disrupts the synthesis of ergosterol, leading to fungal cell death .

PD-L1 is an immune checkpoint protein that plays a role in suppressing the immune response. By inhibiting PD-L1, this compound enhances the immune system’s ability to recognize and attack cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyp51/PD-L1-IN-4 is unique in its dual-target inhibition of both CYP51 and PD-L1, making it a valuable compound for both antifungal and immunomodulatory research.

Properties

Molecular Formula

C27H28N4O3

Molecular Weight

456.5 g/mol

IUPAC Name

methyl (2S)-2-[[3-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-3-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C27H28N4O3/c1-20-23(11-7-13-25(20)22-9-4-3-5-10-22)17-34-24-12-6-8-21(14-24)15-29-26(27(32)33-2)16-31-19-28-18-30-31/h3-14,18-19,26,29H,15-17H2,1-2H3/t26-/m0/s1

InChI Key

HCSILABHNVKAFW-SANMLTNESA-N

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC=CC(=C3)CN[C@@H](CN4C=NC=N4)C(=O)OC

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC=CC(=C3)CNC(CN4C=NC=N4)C(=O)OC

Origin of Product

United States

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